molecular formula C12H16F3NS B11758644 (4-Methyl-benzyl)-(3-trifluoromethylsulfanyl-propyl)-amine

(4-Methyl-benzyl)-(3-trifluoromethylsulfanyl-propyl)-amine

Cat. No.: B11758644
M. Wt: 263.32 g/mol
InChI Key: VBFSCEMIMFAWOG-UHFFFAOYSA-N
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Description

(4-Methyl-benzyl)-(3-trifluoromethylsulfanyl-propyl)-amine is an organic compound that features both aromatic and aliphatic components. The compound is characterized by the presence of a benzyl group substituted with a methyl group at the para position and a propylamine chain substituted with a trifluoromethylsulfanyl group. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methyl-benzyl)-(3-trifluoromethylsulfanyl-propyl)-amine typically involves multiple steps, starting from commercially available precursors. One common route involves the alkylation of 4-methylbenzyl chloride with 3-trifluoromethylsulfanyl-propylamine under basic conditions. The reaction is usually carried out in an organic solvent such as toluene or dichloromethane, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity. Purification steps such as distillation, recrystallization, or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(4-Methyl-benzyl)-(3-trifluoromethylsulfanyl-propyl)-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can target the trifluoromethylsulfanyl group, converting it to a thiol or other reduced forms.

    Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic aromatic substitution reactions typically use reagents like nitric acid for nitration or bromine for bromination.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols or other reduced sulfur-containing compounds.

    Substitution: Nitro or halogenated derivatives of the benzyl group.

Scientific Research Applications

(4-Methyl-benzyl)-(3-trifluoromethylsulfanyl-propyl)-amine has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which (4-Methyl-benzyl)-(3-trifluoromethylsulfanyl-propyl)-amine exerts its effects depends on its interaction with molecular targets. The trifluoromethylsulfanyl group can enhance lipophilicity and metabolic stability, allowing the compound to interact with hydrophobic pockets in proteins or enzymes. The benzylamine moiety may facilitate binding to specific receptors or active sites, modulating biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Phenylacetone (P2P): An aromatic ketone with applications in pharmaceuticals and perfumery.

    4-Methylbenzyl chloride: A precursor in the synthesis of various organic compounds.

    4-Methylbenzyl alcohol: Used in fragrances and as a laboratory reagent.

Uniqueness

(4-Methyl-benzyl)-(3-trifluoromethylsulfanyl-propyl)-amine stands out due to the presence of the trifluoromethylsulfanyl group, which imparts unique chemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for research and industrial applications where these properties are desirable.

Properties

Molecular Formula

C12H16F3NS

Molecular Weight

263.32 g/mol

IUPAC Name

N-[(4-methylphenyl)methyl]-3-(trifluoromethylsulfanyl)propan-1-amine

InChI

InChI=1S/C12H16F3NS/c1-10-3-5-11(6-4-10)9-16-7-2-8-17-12(13,14)15/h3-6,16H,2,7-9H2,1H3

InChI Key

VBFSCEMIMFAWOG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CNCCCSC(F)(F)F

Origin of Product

United States

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